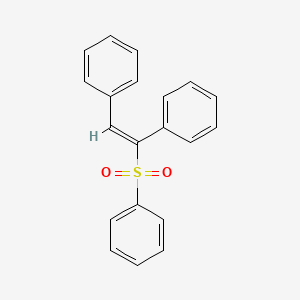

Phenyl alpha-phenylstyryl sulfone

Description

Properties

Molecular Formula |

C20H16O2S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

[(E)-2-(benzenesulfonyl)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C20H16O2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H/b20-16+ |

InChI Key |

KCOPDPJFQYVZBV-CAPFRKAQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/S(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction with Aromatic Aldehydes

(E),(E)-bis(styryl) sulfones are synthesized by condensing sulfonyl diacetic acid with aromatic aldehydes in the presence of benzylamine catalyst. The reaction mixture is refluxed in glacial acetic acid for 2 hours, followed by ether extraction and washing steps. This method is adaptable to phenyl alpha-phenylstyryl sulfone by modifying aldehyde substituents.

Stereochemical Control

For (Z),(E)-bis(styryl) sulfones, (Z)-styrylsulfonyl acetic acid replaces sulfonyl diacetic acid. Extended refluxing (3 hours) and meticulous washing with sodium bisulfite ensure isomer separation. This highlights the method’s versatility in accessing diverse stereoisomers.

Manganese-Catalyzed Coupling

Mechanism Considerations:

-

Catalyst: [Mn]-3 complex (1.0 μmol)

-

Base: NaOH (0.04 mmol)

-

Solvent: Toluene

Comparative Analysis of Methods

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions: Phenyl alpha-phenylstyryl sulfone undergoes various chemical reactions, including:

Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfides.

Substitution: The phenyl and styryl groups can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl and styryl derivatives

Scientific Research Applications

Phenyl alpha-phenylstyryl sulfone has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: this compound is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of phenyl alpha-phenylstyryl sulfone involves its interaction with biological targets, such as enzymes. The sulfone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of cysteine protease inhibition, where the sulfone group reacts with the thiol group of cysteine residues .

Comparison with Similar Compounds

Key Properties :

- Reactivity : The sulfone group is resistant to nucleophilic attack but undergoes reduction under specific conditions (e.g., with SmI2, albeit slower than ester groups like OBz) .

- Applications : Used in medicinal chemistry (e.g., antibacterial agents) , materials science (e.g., luminescent OLEDs) , and as intermediates in radical trifluoromethylation reactions .

Structural and Reactivity Comparisons

Methyl Phenyl Sulfone

- Structure : Simpler aryl sulfone with a methyl group attached to the sulfonyl moiety.

- Synthesis : Produced via oxidation of thioanisole with H2O2 in acetonitrile (100% selectivity at 45°C for 30 minutes) .

- Reactivity : Less sterically hindered than phenyl alpha-phenylstyryl sulfone, leading to faster reduction kinetics.

Benzyl Sulfone Derivatives

- Example : Benzyl sulfone 11 (IC50 = 77 nM in mouse plasma) .

- Biological Activity : Exhibits improved potency in plasma compared to this compound derivatives, attributed to enhanced lipophilicity from the benzyl group .

Fluorinated Sulfones

- Example : Chlorofluoromethyl phenyl sulfone and fluoromethyl phenyl sulfone .

- Reactivity : Fluorinated analogs show unique reactivity in Darzens reactions and radical trifluoromethylation due to the electron-withdrawing effects of fluorine .

Antibacterial Activity :

- This compound derivatives with 1,3,4-oxadiazole/thiadiazole units exhibit IC50 values < 100 nM against Xanthomonas oryzae .

- Comparison :

Physicochemical and Material Properties

Optical Properties

- This compound derivatives exhibit fluorescence emission at 450–467 nm with quantum yields (ΦF) up to 0.54, influenced by conjugation with phenyl rings .

- Comparison :

Thermal and Chemical Stability

- Polymer Compatibility : Sulfone-containing polymers (e.g., polysulfones) show hydrolytic stability but may phase-separate in blends with polyphenylsulfones .

- Oxidative Stability : Allyl phenyl sulfone in polymers resists degradation up to 120°C, critical for fuel cell membranes .

Radical Reactions :

- This compound acts as a trifluoromethyl radical precursor in visible-light-mediated S-trifluoromethylation of thiophenols .

- Comparison: Trifluoromethyl phenyl sulfone: Generates CF3 radicals without photocatalysts via electron donor-acceptor complexes . Dioctyl sulfide: Less efficient in radical chain reactions due to lower stability of intermediate radicals .

Table 2: Reaction Conditions for Sulfone Formation

| Substrate | Oxidant | Solvent | Temperature (°C) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Thioanisole | H2O2 | Acetonitrile | 45 | 100 | |

| Allyl phenyl sulfide | H2O2 | Methanol | 45 | 100 (60 min) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for phenyl alpha-phenylstyryl sulfone, and how is its formation validated?

- Synthetic Routes :

- Grignard Reaction : Phenylmagnesium bromide reacts with phenyl tosylate in THF/toluene (7:10) at 90°C, yielding sulfones. Kinetic analysis via gas chromatography (GLC) monitors reaction progress by quantifying residual tosylate and product formation .

- Bromine Addition : Electrophilic bromination of the styryl double bond produces erythro and stereoisomers. Steric hindrance from phenyl groups slows reaction rates compared to methyl-substituted analogs .

- Validation Methods :

- GLC : Quantifies intermediates and products using ZB-1 capillary columns and flame ionization detectors .

- LC-MS : Detects trace impurities (e.g., phenyl vinyl sulfone) with LOD 1.43 ppm and LOQ 4.77 ppm, validated through precision studies (RSD <4%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- FTIR/NMR : Confirms copolymer formation (e.g., with 4,4′-diaminodiphenyl sulfone) by identifying sulfone (SO₂) stretching vibrations (~1300 cm⁻¹) and aryl proton resonances (δ 7.2–7.8 ppm) .

- UV-Vis : Monitors conjugation effects in styryl systems, with absorption maxima shifts indicating electronic interactions .

- XRD/SEM : Reveals crystallinity and nanostructural morphology in copolymer systems .

Advanced Research Questions

Q. How do steric and electronic factors govern the stereochemical outcomes of bromine addition to this compound?

- Steric Effects : Bulky phenyl groups shield the reactive double bond, reducing bromination rates. For example, methyl styryl sulfone reacts 5× faster than phenyl analogs due to reduced steric hindrance .

- Stereoselectivity : Bromine addition produces erythro and threo diastereomers. Cyclic intermediates are excluded, as evidenced by mixed isomer ratios in products .

- Methodological Insight : Use scale models to predict steric clashes and optimize reaction conditions for desired isomer ratios .

Q. What novel applications exist for this compound in electrochemical synthesis?

- Electrochemical α-Vinylation : Enables C–H functionalization of tertiary amines (e.g., tripropylamine) under mild conditions. Key intermediates (e.g., m/z 387.5 adducts) are identified via in situ mass spectrometry .

- Scalability : Undivided electrochemical cells allow gram-scale synthesis with minimal byproducts, enhancing sustainability .

Q. How can researchers resolve contradictions in sulfone reactivity under varying catalytic conditions?

- Case Study : Benzyl phenyl sulfone remains inert with ZnCl₂/morpholine (97% unreacted), while Grignard reagents achieve full conversion. This highlights the necessity of strong nucleophiles (e.g., RMgX) for C–S bond activation .

- Troubleshooting Checklist :

- Verify catalyst compatibility (e.g., Lewis acids vs. organometallics).

- Optimize solvent polarity (e.g., THF enhances Grignard reactivity).

- Monitor reaction progress with real-time GLC .

Key Takeaways

- Synthesis : Prioritize Grignard reactions for reliability; optimize bromination conditions to mitigate steric effects.

- Characterization : Combine spectroscopic (FTIR/NMR) and chromatographic (GLC/LC-MS) methods for robust validation.

- Advanced Applications : Explore electrochemical functionalization for sustainable C–H activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.